2,3,4-三-O-乙酰基-D-木吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

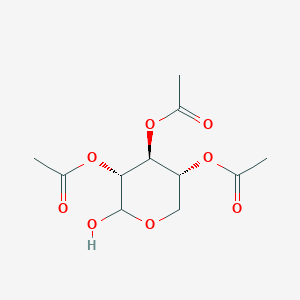

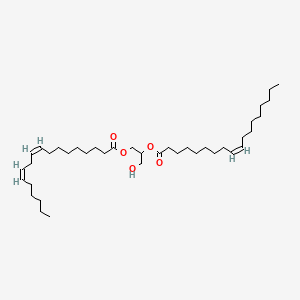

2,3,4-Tri-O-acetyl-D-xylopyranose (also known as TAX) is a cyclic sugar molecule that has been used in a variety of scientific applications, including drug design, organic synthesis, and biochemistry. TAX has been studied extensively due to its unique structure and properties, which make it a valuable tool for scientific research.

科学研究应用

Pharmaceutical Synthesis

This compound plays a pivotal role in pharmaceutical synthesis . It is used in the preparation of O-linked glycopeptide and glycoprotein synthesis .

Agrochemical Synthesis

In the field of agrochemical synthesis, 2,3,4-Tri-O-acetyl-D-xylopyranose is a key compound . It is used in the development of various agrochemical products .

Antimicrobial Applications

A new class of d-xylopyranosides containing a quaternary ammonium aglycone were obtained using this compound . These compounds showed significant antimicrobial activity against fungi and bacteria .

Mutagenic Activity Research

The compound has been used in the study of mutagenic activity . It was found that none of the tested compounds exhibited mutagenic activity in the Ames test .

Biofuel Research

The compound has potential applications in biofuel research . It is considered an important raw material for obtaining chemicals and biofuels .

Pyrolytic Depolymerization

The compound has been studied for its thermochemical kinetic influence in the pyrolytic depolymerization mechanism . The functional groups of the compound exert a notable influence, lowering the barrier of discrete elementary reactions .

Enzymatic Hydrolysis

The compound has been used in enzymatic hydrolysis studies . For example, it was used in the hydrolysis of p-nitrophenyl β-d-xylopyranoside triacetate producing only the monoacetylated derivative with acetyl group in 3-O-position .

Hemicellulose Pyrolysis

The compound has been used in the study of hemicellulose pyrolysis . The decomposition kinetics are contingent on the functionalization specificities and the relative orientation of reacting centers .

属性

IUPAC Name |

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLHTUYICZOCMA-GZBOUJLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)